Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate is a chemical compound with the molecular formula C12H18BrNO2 It is a derivative of carbamate, featuring a bromomethyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(bromomethyl)-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or amines.
Scientific Research Applications
Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-bromoethyl)(methyl)carbamate
- Tert-butyl (2-chloromethyl)(methyl)carbamate
- Tert-butyl (2-(bromomethyl)phenyl)(methyl)carbamate
Uniqueness
Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate is unique due to the presence of both the bromomethyl and methylphenyl groups, which confer distinct reactivity and potential for diverse applications compared to its analogs. The specific positioning of the bromomethyl group on the phenyl ring also influences its chemical behavior and interaction with biological targets .
Properties
Molecular Formula |
C14H20BrNO2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(bromomethyl)-4-methylphenyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-10-6-7-12(11(8-10)9-15)16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3 |
InChI Key |
HUHBOFKDLMZPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.